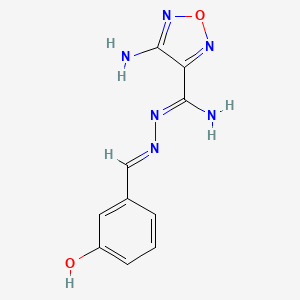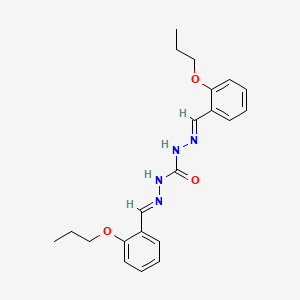
3-tert-butyl-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide
Overview
Description
3-tert-butyl-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide, also known as TTPH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. TTPH is a pyrazole derivative that has been synthesized through various methods and has shown promising results in various fields of research.
Mechanism of Action
The mechanism of action of 3-tert-butyl-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in inflammation and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, and inducing apoptosis in cancer cells. This compound has also been shown to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
The advantages of using 3-tert-butyl-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide in lab experiments include its high purity, stability, and ease of synthesis. This compound is also relatively inexpensive compared to other compounds with similar properties. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
For the research on 3-tert-butyl-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide include the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as material science and catalysis, and the exploration of its mechanism of action in more detail. This compound can also be used as a starting point for the design and synthesis of novel compounds with improved properties.
Scientific Research Applications
3-tert-butyl-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide has shown potential applications in various fields of scientific research, including medicinal chemistry, drug design, and material science. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been used as a ligand in metal complexes for catalysis and as a building block for the synthesis of novel materials.
properties
IUPAC Name |
5-tert-butyl-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-13(2,3)11-7-10(15-16-11)12(18)17-14-8-9-5-4-6-19-9/h4-8H,1-3H3,(H,15,16)(H,17,18)/b14-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELFMYFARBCDEO-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416345 | |
| Record name | AC1NSDHW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5321-57-3 | |
| Record name | AC1NSDHW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B3840639.png)



![ethyl 1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B3840658.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-cyclopentene-1-carboxamide](/img/structure/B3840685.png)



